molecular formula C10H10BrF B3314726 2-Bromo-3-(3-fluoro-5-methylphenyl)-1-propene CAS No. 951888-89-4

2-Bromo-3-(3-fluoro-5-methylphenyl)-1-propene

Cat. No. B3314726
CAS RN: 951888-89-4
M. Wt: 229.09 g/mol
InChI Key: JVHZGZAXAHMEKE-UHFFFAOYSA-N
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Description

2-Bromo-3-(3-fluoro-5-methylphenyl)-1-propene, also known as 2-bromo-3-(3-fluoro-5-methylphenyl)prop-1-ene, is a synthetic organic compound that has been studied for its potential applications in various areas of science. It is a colorless liquid with a low boiling point and a pleasant smell. The compound is of interest to scientists due to its unique properties, including its high reactivity and its ability to form a variety of complexes. In

Scientific Research Applications

2-Bromo-3-(3-fluoro-5-methylphenyl)-1-propene has been studied for its potential applications in various areas of science. It has been investigated as a potential reagent for organic synthesis, as a catalyst for the synthesis of polymers, and as a ligand for metal complexes. It has also been used as a building block for the synthesis of organic compounds, such as polymers and pharmaceuticals.

Mechanism of Action

2-Bromo-3-(3-fluoro-5-methylphenyl)-1-propene is a highly reactive compound that can form a variety of complexes. Its reactivity is due to its ability to form both covalent and non-covalent bonds with other molecules. The compound can form hydrogen bonds with other molecules, as well as form covalent bonds with atoms of other molecules. This makes it an effective reagent for organic synthesis and a potential catalyst for the synthesis of polymers and other organic compounds.
Biochemical and Physiological Effects
2-Bromo-3-(3-fluoro-5-methylphenyl)-1-propene has not been studied extensively for its biochemical and physiological effects. However, due to its reactive nature, it is possible that the compound could interact with cellular components and affect biochemical pathways. Further research is needed to determine the potential biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

2-Bromo-3-(3-fluoro-5-methylphenyl)-1-propene has several advantages and limitations when used in laboratory experiments. One advantage is that the compound is relatively inexpensive and easy to synthesize. Additionally, the compound is highly reactive, making it a useful reagent for organic synthesis. However, the compound is also highly volatile, making it difficult to handle and store. Additionally, the compound can form a variety of complexes, making it difficult to control the reaction.

Future Directions

Due to its unique properties, 2-Bromo-3-(3-fluoro-5-methylphenyl)-1-propene has the potential to be used in a variety of applications. Possible future directions include further investigation into its potential as a reagent for organic synthesis, as a catalyst for the synthesis of polymers, and as a ligand for metal complexes. Additionally, further research into its potential biochemical and physiological effects could be beneficial. Finally, further research into its potential as a building block for the synthesis of organic compounds could lead to new and innovative applications.

properties

IUPAC Name

1-(2-bromoprop-2-enyl)-3-fluoro-5-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF/c1-7-3-9(5-8(2)11)6-10(12)4-7/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHZGZAXAHMEKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)CC(=C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501230491
Record name 1-(2-Bromo-2-propen-1-yl)-3-fluoro-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501230491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-(3-fluoro-5-methylphenyl)-1-propene

CAS RN

951888-89-4
Record name 1-(2-Bromo-2-propen-1-yl)-3-fluoro-5-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951888-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromo-2-propen-1-yl)-3-fluoro-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501230491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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